molecular formula C16H12FNO3 B11714618 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one

Cat. No.: B11714618
M. Wt: 285.27 g/mol
InChI Key: JMRVRUBXANVVIW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with a fluorophenyl group at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinoline ring or the substituents.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C16H12FNO3/c1-21-14-7-6-11-15(16(14)20)13(19)8-12(18-11)9-4-2-3-5-10(9)17/h2-8,20H,1H3,(H,18,19)

InChI Key

JMRVRUBXANVVIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3F)O

Origin of Product

United States

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